Sulfasymazine Sodium: Superior In Vivo Potency Versus Sulfisoxazole in Murine Infection Models
In direct head-to-head comparative studies, sulfasymazine demonstrates a 2- to 10-fold greater potency than sulfisoxazole on an equivalent dosage basis when evaluated in murine infection models [1]. This difference is not attributable to pharmacokinetic variability alone, as blood level–normalized potency ranges from 0.3 to 1 relative to sulfisoxazole, indicating that the intrinsic antibacterial activity per unit plasma concentration is at least 30% that of the comparator under the conditions tested [1].
| Evidence Dimension | In vivo antibacterial potency (dosage basis) |
|---|---|
| Target Compound Data | 2 to 10 times more potent than sulfisoxazole |
| Comparator Or Baseline | Sulfisoxazole (reference potency = 1) |
| Quantified Difference | 2- to 10-fold increase in potency |
| Conditions | Murine infection model; Streptococcus pyogenes, strain C203; intraperitoneal infection; drug administered via diet or single oral gavage |
Why This Matters
This potency differential enables lower dosing requirements to achieve equivalent therapeutic effect, reducing compound consumption in large-scale animal studies and potentially mitigating dose-dependent toxicity.
- [1] Redin GS, McCoy ME. An evaluation of sulfasymazine in infections in mice. Chemotherapy. 1966;11(6):309-314. View Source
